molecular formula C16H16N4O3S2 B14929486 1-ethyl-N-phenyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-N-phenyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B14929486
M. Wt: 376.5 g/mol
InChI Key: CHYDKDFIERZMFD-UHFFFAOYSA-N
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Description

1-ETHYL-N-PHENYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a thienylsulfonyl group

Preparation Methods

The synthesis of 1-ETHYL-N-PHENYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the ethyl, phenyl, and thienylsulfonyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-N-PHENYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with different substituents These compounds may share some chemical properties but differ in their biological activity or industrial applications

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-ethyl-N-phenyl-4-(thiophen-2-ylsulfonylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-2-20-11-13(19-25(22,23)14-9-6-10-24-14)15(18-20)16(21)17-12-7-4-3-5-8-12/h3-11,19H,2H2,1H3,(H,17,21)

InChI Key

CHYDKDFIERZMFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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